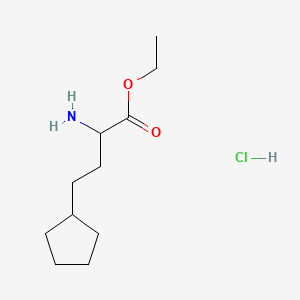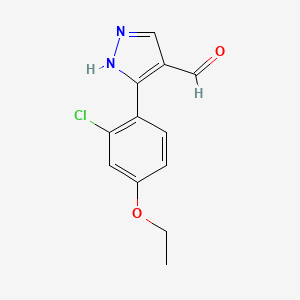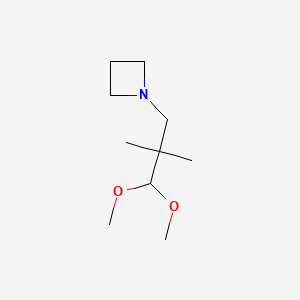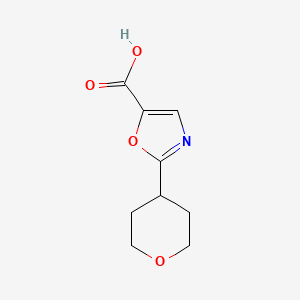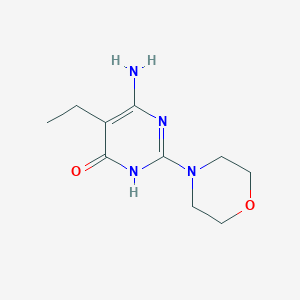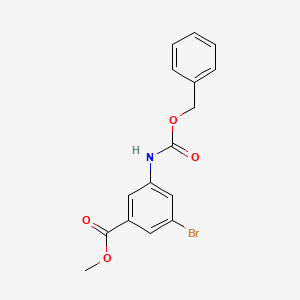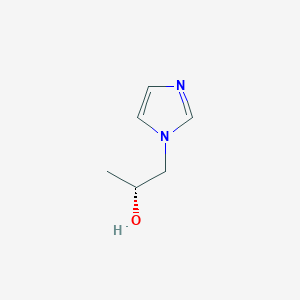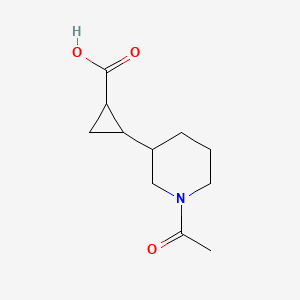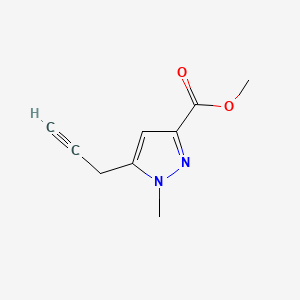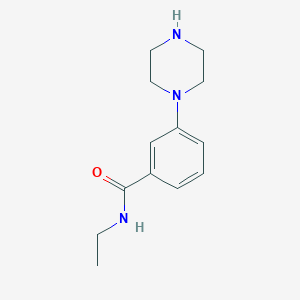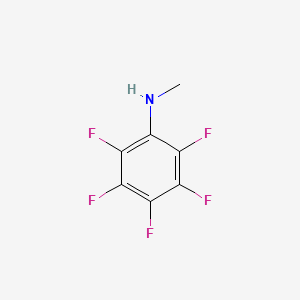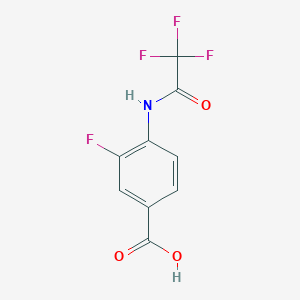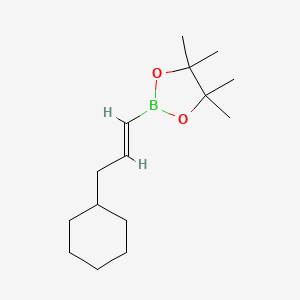
(E)-2-(3-Cyclohexylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-cyclohexylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained significant attention in organic synthesis due to its unique structural properties and reactivity. This compound is part of the broader class of pinacol boronic esters, which are highly valuable building blocks in organic chemistry .
準備方法
The synthesis of 2-(3-cyclohexylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclohexylpropene with pinacolborane under specific conditions. The reaction is often catalyzed by transition metals such as copper or palladium to facilitate the formation of the boronic ester. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .
化学反応の分析
2-(3-cyclohexylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alkane.
Substitution: The boronic ester group can be substituted with other functional groups using reagents such as halides or organometallic compounds.
Hydromethylation: This reaction involves the addition of a methyl group to the alkene, facilitated by a radical approach.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2-(3-cyclohexylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is used in the production of advanced materials and polymers.
作用機序
The mechanism of action of 2-(3-cyclohexylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boronic ester group with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The pathways involved include radical mechanisms for hydromethylation and catalytic cycles for substitution reactions .
類似化合物との比較
Similar compounds to 2-(3-cyclohexylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other pinacol boronic esters such as:
- Phenylboronic acid pinacol ester
- Vinylboronic acid pinacol ester
- Allylboronic acid pinacol ester
What sets 2-(3-cyclohexylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its unique cyclohexylpropene moiety, which imparts distinct reactivity and stability compared to other boronic esters .
特性
分子式 |
C15H27BO2 |
|---|---|
分子量 |
250.19 g/mol |
IUPAC名 |
2-[(E)-3-cyclohexylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H27BO2/c1-14(2)15(3,4)18-16(17-14)12-8-11-13-9-6-5-7-10-13/h8,12-13H,5-7,9-11H2,1-4H3/b12-8+ |
InChIキー |
IRTAJFFIVRNSMM-XYOKQWHBSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CC2CCCCC2 |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


